molecular formula C22H24ClF2N3O2S2 B2806551 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE CAS No. 1216964-48-5

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2806551
CAS No.: 1216964-48-5
M. Wt: 500.02
InChI Key: NBGWJDTXHBYFMR-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzo[d]thiazole core, introduction of the difluoro substituents, and subsequent functionalization with morpholinoethyl and phenylthio groups. Common reagents used in these reactions include thionyl chloride, morpholine, and phenylthiol, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction of the benzo[d]thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE include other benzo[d]thiazole derivatives with different substituents, such as:

  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide
  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds. The presence of the difluoro substituents, for example, could enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S2.ClH/c23-16-14-18(24)21-19(15-16)31-22(25-21)27(8-7-26-9-11-29-12-10-26)20(28)6-13-30-17-4-2-1-3-5-17;/h1-5,14-15H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGWJDTXHBYFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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